N-[4-(naphthalen-2-yloxy)phenyl]-3-nitrobenzamide
Overview
Description
N-[4-(naphthalen-2-yloxy)phenyl]-3-nitrobenzamide is an organic compound characterized by the presence of a naphthalene ring, a phenyl ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(naphthalen-2-yloxy)phenyl]-3-nitrobenzamide typically involves the following steps:
Formation of the naphthalen-2-yloxy intermediate: This is achieved by reacting naphthalen-2-ol with an appropriate halogenated phenyl compound under basic conditions, such as potassium carbonate in tetrahydrofuran.
Coupling with 3-nitrobenzoyl chloride: The naphthalen-2-yloxy intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(naphthalen-2-yloxy)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and naphthalene rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Reduction: The major product would be N-[4-(naphthalen-2-yloxy)phenyl]-3-aminobenzamide.
Substitution: Depending on the substituent introduced, products could include N-[4-(naphthalen-2-yloxy)phenyl]-3-nitro-4-chlorobenzamide or similar derivatives.
Scientific Research Applications
N-[4-(naphthalen-2-yloxy)phenyl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antifungal, antibacterial, or anticancer activities.
Materials Science: The compound can be explored for its electronic properties, making it a candidate for organic electronics and optoelectronic devices.
Biological Studies: It can be used in studies involving enzyme inhibition, particularly targeting enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of N-[4-(naphthalen-2-yloxy)phenyl]-3-nitrobenzamide depends on its application:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated systems within its structure, affecting its conductivity and luminescence.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-2-yloxy)-4-phenyl-6-(prop-2-yn-1-yloxy)-1,3,5-triazine
- 4,4′,4′′-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine
Uniqueness
N-[4-(naphthalen-2-yloxy)phenyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a naphthalen-2-yloxy moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-naphthalen-2-yloxyphenyl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-23(18-6-3-7-20(14-18)25(27)28)24-19-9-12-21(13-10-19)29-22-11-8-16-4-1-2-5-17(16)15-22/h1-15H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAVPESOPPEDSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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